4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Lipophilicity XLogP3 ADME

4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-90-6) is a synthetic small molecule (C21H25N3O2; MW 351.4 g/mol) belonging to the imidazo[1,2-a]pyridine-benzamide class. Its structure features a 4-butoxybenzamide moiety connected via an ethyl linker to the 2-position of a 7-methylimidazo[1,2-a]pyridine core.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 868977-90-6
Cat. No. B2722237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS868977-90-6
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
InChIInChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25)
InChIKeyVNJZUARLHFTGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-90-6) — Compound Class and Structural Identity for Research Sourcing


4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-90-6) is a synthetic small molecule (C21H25N3O2; MW 351.4 g/mol) belonging to the imidazo[1,2-a]pyridine-benzamide class. Its structure features a 4-butoxybenzamide moiety connected via an ethyl linker to the 2-position of a 7-methylimidazo[1,2-a]pyridine core [1]. This scaffold is shared with a family of closely related analogs that vary exclusively in benzamide ring substitution, all retaining the identical 7-methylimidazo[1,2-a]pyridine-ethyl linkage architecture .

Why In-Class Imidazo[1,2-a]pyridine-Benzamide Analogs Cannot Substitute for CAS 868977-90-6


Within the narrow sub-series of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamides, even conservative benzamide substitutions produce large shifts in computed physicochemical properties such as lipophilicity (XLogP3), hydrogen-bonding capacity, and rotatable bond count — parameters that directly govern membrane permeability, solubility, and target-binding conformation [1][2]. The 4-butoxy substituent of the target compound confers the highest XLogP3 (4.6) and greatest side-chain conformational flexibility (8 rotatable bonds) versus all other commercially cataloged phenyl-substituted analogs in this scaffold family [3]. These differences are impactful for assay-specific selection (e.g., lipophilic binding pockets, CNS-penetrance screening, or ADME profiling) and mean that a 4-methoxy, 4-nitro, or 4-methyl congener cannot be interchanged without altering key experimental parameters [2]. Direct biological activity data for any member of this sub-series is absent from the peer-reviewed literature; selection therefore must be guided by structural and physicochemical differentiation [3].

Quantitative Differentiation Evidence for 4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Versus Closest Analogs


4-Butoxy Substituent Confers Highest Lipophilicity (XLogP3 = 4.6) Among 7-Methyl Scfaffold Benzamide Analogs

The target compound's 4-butoxy substituent produces a calculated partition coefficient (XLogP3-AA) of 4.6, which is 1.2 log units higher than the 4-nitro analog (XLogP3 = 3.2) and 1.2 log units higher than the 4-methoxy analog (XLogP3 = 3.4) [1][2][3]. This represents a roughly 16-fold difference in predicted octanol-water partitioning relative to the 4-methoxy comparator [1][3].

Lipophilicity XLogP3 ADME Physicochemical differentiation

Maximum Rotatable Bond Count (nRotB = 8) Among 7-Methylimidazopyridine-Benzamide Congeners

The 4-butoxy chain of the target compound contributes substantially to side-chain flexibility, resulting in 8 rotatable bonds — double the count observed for the 4-nitro analog (nRotB = 4) and 3 more than the 4-methoxy analog (nRotB = 5) [1][2][3].

Conformational flexibility Rotatable bonds Entropic penalty Binding adaptability

Unique Hydrogen-Bond Acceptor Profile (HBA = 3) Coupled with Lipophilic Character Distinguishes Target from Polar Nitro Congener

The target compound possesses 3 hydrogen-bond acceptors (the butoxy ether oxygen, the amide carbonyl, and the imidazopyridine N1), whereas the 4-nitro analog has 4 HBA (addition of two nitro oxygens) [1][2]. Meanwhile, the target compound's HBA count equals that of the 4-methoxy analog, but its significantly higher lipophilicity and rotatable bond count create a distinct physicochemical profile [1][3].

Hydrogen bonding Polarity Pharmacophore differentiation

Recorded Physicochemical Solubility Assay (ChEMBL ID CHEMBL3376393) Enables Formulation-Guided Procurement

The target compound is registered in ChEMBL with a dedicated physicochemical solubility assay entry (CHEMBL3376393), confirming that solubility data has been experimentally assessed [1]. In contrast, many closely related 7-methylimidazo[1,2-a]pyridine-ethyl-benzamide analogs lack any ChEMBL assay record, limiting their utility for formulation-dependent screening campaigns .

Solubility Formulation ADME ChEMBL

Recommended Application Scenarios for 4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Based on Differentiation Evidence


Lipophilic Binding-Site Screening in CNS and Oncology Target Panels

With the highest computed XLogP3 (4.6) among 7-methylimidazo[1,2-a]pyridine-ethyl-benzamide congeners, CAS 868977-90-6 is the preferred selection for screening campaigns targeting lipophilic binding pockets, including CNS-penetrant kinase inhibitors, GPCR allosteric modulators, and intracellular protein–protein interaction targets where higher logP correlates with improved membrane permeability [1]. Its 1.2-log-unit advantage over the 4-methoxy analog translates to significantly different tissue distribution predictions [2].

Conformational Flexibility Profiling in Fragment-Based and Induced-Fit Drug Design

The compound's 8 rotatable bonds — the highest in its sub-series — make it valuable for investigating induced-fit binding mechanisms, where conformational adaptability is advantageous for target engagement [1]. It serves as a flexible probe alongside the more rigid 4-nitro (4 rotatable bonds) and 4-methoxy (5 rotatable bonds) analogs [2][3].

Formulation-Guided Compound Selection Leveraging Documented Solubility Records

Cas 868977-90-6 benefits from a curated ChEMBL solubility assay entry (CHEMBL3376393), enabling researchers to retrieve solubility parameters prior to procurement [1]. This contrasts with other 7-methyl scaffold analogs lacking any public solubility assay registration, making the target compound a more informed choice for assays requiring solubility-based formulation planning [1].

Quote Request

Request a Quote for 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.